molecular formula C16H16O2 B14281541 Ethyl 2-(phenylethynyl)cyclopent-1-ene-1-carboxylate CAS No. 138616-36-1

Ethyl 2-(phenylethynyl)cyclopent-1-ene-1-carboxylate

Cat. No.: B14281541
CAS No.: 138616-36-1
M. Wt: 240.30 g/mol
InChI Key: FMHGSNIVXALLBQ-UHFFFAOYSA-N
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Description

Ethyl 2-(phenylethynyl)cyclopent-1-ene-1-carboxylate is an organic compound that belongs to the class of cycloalkenes It features a cyclopentene ring substituted with an ethyl ester group and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(phenylethynyl)cyclopent-1-ene-1-carboxylate typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenylethynyl Group: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of a phenylacetylene with a halogenated cyclopentene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl group, leading to the formation of phenylacetic acid derivatives.

    Reduction: Reduction reactions can target the cyclopentene ring or the phenylethynyl group, resulting in the formation of cyclopentane derivatives or phenylethyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various substituted esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Cyclopentane derivatives or phenylethyl derivatives.

    Substitution: Substituted esters with various functional groups.

Scientific Research Applications

Ethyl 2-(phenylethynyl)cyclopent-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(phenylethynyl)cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 2-(benzylamino)-1-cyclopentene-1-carboxylate
  • Ethyl 2-aminocyclopent-1-enecarboxylate
  • Ethyl cyclopent-3-ene-1-carboxylate

Comparison: Ethyl 2-(phenylethynyl)cyclopent-1-ene-1-carboxylate is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This differentiates it from similar compounds that may lack this group or have different substituents, leading to variations in reactivity and applications.

Properties

CAS No.

138616-36-1

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

ethyl 2-(2-phenylethynyl)cyclopentene-1-carboxylate

InChI

InChI=1S/C16H16O2/c1-2-18-16(17)15-10-6-9-14(15)12-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

FMHGSNIVXALLBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCC1)C#CC2=CC=CC=C2

Origin of Product

United States

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